1-(2-chloropropanamido)-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide
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Overview
Description
1-(2-chloropropanamido)-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with chloropropanoylamino and difluoro groups, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-chloropropanamido)-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the chloropropanoylamino and difluoro substituents. One common synthetic route involves the reaction of a cyclobutane derivative with 2-chloropropanoyl chloride under appropriate conditions to introduce the chloropropanoylamino group. The difluoro groups can be introduced through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Chemical Reactions Analysis
1-(2-chloropropanamido)-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-(2-chloropropanamido)-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(2-chloropropanamido)-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-chloropropanamido)-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:
2-Chloropropionic acid: This compound shares the chloropropanoyl group but lacks the cyclobutane and difluoro substituents, making it less complex and potentially less versatile.
4-(2-Chloropropanamido)-N-(2-methoxyphenyl)benzamide: This compound has a similar chloropropanamido group but differs in its overall structure and substituents, leading to different chemical and biological properties.
(2S)-2-(2-Chloropropanoylamino)-N-(2-methylpyridin-3-yl)propanamide:
Properties
IUPAC Name |
1-(2-chloropropanoylamino)-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O2/c1-6(11)7(16)14-9(8(17)15(2)3)4-10(12,13)5-9/h6H,4-5H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRAWAIUBKQMMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC(C1)(F)F)C(=O)N(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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